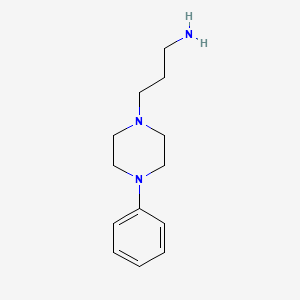

3-(4-Phenylpiperazin-1-yl)propan-1-amine

Description

The exact mass of the compound 3-(4-Phenylpiperazin-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93277. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Phenylpiperazin-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Phenylpiperazin-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLCRNWJXCLJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293984 | |

| Record name | 3-(4-phenylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793918 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20529-19-5 | |

| Record name | 20529-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-phenylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-phenylpiperazin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-(4-Phenylpiperazin-1-yl)propan-1-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-phenylpiperazin-1-yl)propan-1-amine, a key chemical intermediate in pharmaceutical research and development. The document details its physicochemical properties, outlines a robust synthetic pathway and purification strategy, and offers a thorough examination of its spectroscopic and analytical characterization. Furthermore, it explores the compound's chemical reactivity, its significant applications as a building block in drug discovery—particularly for neurologically active agents—and essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate its effective use in a laboratory setting.

Introduction

3-(4-Phenylpiperazin-1-yl)propan-1-amine (CAS No: 20529-19-5) is a bifunctional organic molecule belonging to the arylpiperazine class of compounds.[1] Its structure, featuring a primary aliphatic amine, a tertiary amine within a piperazine ring, and a terminal phenyl group, makes it a highly versatile scaffold in medicinal chemistry. The arylpiperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, including antipsychotics, anxiolytics, and antidepressants.[2] This prevalence is due to its ability to interact with various G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors.[2][3]

This guide provides an in-depth examination of the core chemical properties of 3-(4-phenylpiperazin-1-yl)propan-1-amine, offering a scientific foundation for its synthesis, characterization, and application in advanced research.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The properties of 3-(4-phenylpiperazin-1-yl)propan-1-amine are summarized below.

| Property | Value | Source |

| CAS Number | 20529-19-5 | [1] |

| Molecular Formula | C₁₃H₂₁N₃ | [1] |

| Molecular Weight | 219.33 g/mol | [1] |

| Monoisotopic Mass | 219.17355 Da | [4] |

| IUPAC Name | 3-(4-phenylpiperazin-1-yl)propan-1-amine | |

| Synonyms | 3-(4-phenyl-1-piperazinyl)propylamine | |

| Predicted XlogP | 1.3 | [4] |

| InChI Key | KNLCRNWJXCLJHQ-UHFFFAOYSA-N | [4] |

The structure incorporates a flexible propyl chain linking a nucleophilic primary amine to the N4 nitrogen of the phenylpiperazine core. This spatial arrangement is critical for its role as a linker in creating more complex drug candidates.

Caption: Key functional regions of the 3-(4-phenylpiperazin-1-yl)propan-1-amine molecule.

Synthesis and Purification

A common and efficient method for the synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine involves the reductive amination of 1-phenylpiperazine with a protected aminoaldehyde, followed by deprotection. An alternative, widely used route is the alkylation of 1-phenylpiperazine with a suitable 3-halopropylamine derivative.

Experimental Protocol: Synthesis via Alkylation

This protocol describes the synthesis via nucleophilic substitution of 1-phenylpiperazine with 3-chloropropanenitrile, followed by reduction of the nitrile group. This two-step process is often preferred for its high yields and the commercial availability of starting materials.

Step 1: Synthesis of 3-(4-phenylpiperazin-1-yl)propanenitrile

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1-phenylpiperazine (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in acetonitrile (MeCN, 10 volumes).

-

Causality: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions. K₂CO₃ acts as a base to neutralize the HBr formed in situ if a bromo- precursor is used, and to facilitate the reaction.

-

-

Reaction Initiation: Add 3-chloropropanenitrile (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude nitrile can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Reduction to 3-(4-phenylpiperazin-1-yl)propan-1-amine

-

Reagent Preparation: Dissolve the crude 3-(4-phenylpiperazin-1-yl)propanenitrile (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.

-

Reduction: Carefully add Lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise to the solution at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is highly exothermic and must be controlled by slow addition at low temperature.

-

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Cautiously quench the reaction at 0°C by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Combine the organic filtrates and concentrate under reduced pressure to yield the final product, 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Caption: A two-step synthetic workflow for 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine ring protons, and the aliphatic propyl chain protons. The -NH₂ protons of the primary amine often appear as a broad singlet, and their signal can disappear upon a D₂O shake, which confirms their identity.[5]

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Phenyl-H) | 6.8 - 7.3 | Multiplet (m) | 5H |

| Piperazine (-NCH₂CH₂NPh-) | 3.1 - 3.3 | Triplet (t) | 4H |

| Piperazine (-NCH₂CH₂N-) | 2.5 - 2.7 | Triplet (t) | 4H |

| Propyl (-NCH₂-) | 2.4 - 2.6 | Triplet (t) | 2H |

| Propyl (-CH₂NH₂) | 2.7 - 2.9 | Triplet (t) | 2H |

| Propyl (-CH₂-) | 1.7 - 1.9 | Quintet (quin) | 2H |

| Amine (-NH₂) | 1.0 - 2.5 (variable) | Broad Singlet (br s) | 2H |

-

¹³C NMR: The carbon spectrum will complement the proton data, showing signals for each unique carbon atom.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | ~151 |

| Aromatic (ortho/para-C) | ~116 - 129 |

| Piperazine (-NC H₂CH₂NPh-) | ~49 |

| Piperazine (-NC H₂CH₂N-) | ~53 |

| Propyl (-NC H₂-) | ~57 |

| Propyl (-C H₂NH₂) | ~40 |

| Propyl (-C H₂-) | ~28 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electrospray Ionization (ESI) is a common technique.

| Adduct / Fragment | Predicted m/z | Notes |

| [M+H]⁺ | 220.18083 | Protonated molecule, often the base peak in ESI+. |

| [M+Na]⁺ | 242.16277 | Sodium adduct. |

| [M]⁺ | 219.17300 | Molecular ion. |

Source: Predicted values from PubChem.[4]

The fragmentation pattern in Electron Ionization (EI-MS) would likely involve cleavage of the propyl chain and characteristic fragmentation of the piperazine ring, a feature common to this class of compounds.[6]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands)[5] |

| Primary Amine (N-H) | Scissoring Bend | 1590 - 1650 |

| Aliphatic (C-H) | Stretch | 2850 - 2960 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Amine (C-N) | Stretch | 1000 - 1250[5] |

Analytical Workflow

A standard workflow ensures the final compound meets the required purity specifications for use in drug development.

Caption: Standard analytical workflow for quality control of the synthesized compound.

Applications in Research and Drug Development

3-(4-Phenylpiperazin-1-yl)propan-1-amine serves as a quintessential building block for creating novel therapeutic agents. The primary amine provides a reactive handle for derivatization, allowing medicinal chemists to attach various moieties to explore structure-activity relationships (SAR).

-

CNS Drug Discovery: The arylpiperazine core is a privileged scaffold for targeting central nervous system (CNS) receptors. Derivatives synthesized from this intermediate have shown high affinity for serotonin (5-HT) and dopamine (D₂) receptors. This makes it a valuable precursor for developing new treatments for depression, anxiety, and psychosis.[2][3]

-

Linker Chemistry: The propylamino group acts as a flexible linker, enabling the connection of the phenylpiperazine pharmacophore to other functional groups or molecular scaffolds. This is a key strategy in the design of dual-action ligands or PROTACs.

-

Compound Library Synthesis: Its structure is ideal for inclusion in compound libraries for high-throughput screening.[7] The ease with which the primary amine can be modified allows for the rapid generation of a diverse set of analogues, accelerating the hit-to-lead process in drug discovery.[7]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: This compound is classified as a hazardous substance. It can cause skin irritation/burns, serious eye damage, and may be harmful if swallowed, inhaled, or in contact with skin.[1][8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Transport: It may be classified as a Dangerous Good for transport, which could incur additional shipping requirements and charges.[1]

Conclusion

3-(4-Phenylpiperazin-1-yl)propan-1-amine is a compound of significant strategic importance in modern pharmaceutical research. Its well-defined chemical properties, versatile reactivity, and the proven therapeutic relevance of its core arylpiperazine structure make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is crucial for leveraging its full potential in the development of next-generation therapeutics targeting a range of complex diseases.

References

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (PMC). [Link]

-

Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central (PMC). [Link]

-

Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]

-

3-(4-phenylpiperazin-1-yl)propan-1-amine. PubChem. [Link]

-

3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine. PubChem. [Link]

-

3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). Angene Chemical. [Link]

-

3-(4-Ethylpiperazin-1-yl)propan-1-amine. PubChem. [Link]

-

New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. PubMed. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Prodrugs for Amines. MDPI. [Link]

-

The Role of 3-(Piperazin-1-yl)propan-1-ol in Advancing Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central (PMC). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(4-phenylpiperazin-1-yl)propan-1-amine (C13H21N3) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 3-(4-Ethylpiperazin-1-yl)propan-1-amine | C9H21N3 | CID 3149267 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(4-phenylpiperazin-1-yl)propan-1-amine, a molecule of interest in pharmaceutical research and forensic sciences. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed exploration of the requisite analytical methodologies. We delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supplemented by chromatographic separation techniques. For each methodology, we present not only the procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the experimental choices. The protocols described herein are designed to be self-validating, promoting accuracy and reproducibility. All claims and protocols are substantiated with citations to authoritative scientific literature.

Introduction: The Significance of Structural Integrity

The precise chemical structure of a compound is the bedrock of its physicochemical properties and biological activity. For a molecule like 3-(4-phenylpiperazin-1-yl)propan-1-amine (Figure 1), which contains multiple functional groups and a flexible aliphatic chain, unambiguous structural confirmation is paramount. Phenylpiperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them common scaffolds in drug discovery.[1] Furthermore, their appearance as designer drugs or new psychoactive substances (NPS) necessitates robust analytical methods for their unequivocal identification in forensic laboratories.[2][3]

Figure 1: Chemical Structure of 3-(4-phenylpiperazin-1-yl)propan-1-amine

Caption: Structure of 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Chromatographic Separation and Purity Assessment

Prior to detailed spectroscopic analysis, it is crucial to ensure the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

High-Performance Liquid Chromatography (HPLC)

An HPLC method serves the dual purpose of purity assessment and isolation of the compound if it is part of a mixture. A well-developed HPLC method should yield a sharp, symmetrical peak for the target analyte, free from co-eluting impurities.

Table 1: HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size | Provides excellent retention and separation for moderately polar compounds like the target amine. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ionization in MS detection and helps in achieving sharp peak shapes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier offering good elution strength and compatibility with MS. |

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes | A broad gradient ensures the elution of the target compound while also revealing any impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |

| Detector | UV at 254 nm and/or Mass Spectrometer (see Section 3) | The phenyl group provides strong UV absorbance. Coupling to an MS detector provides mass information for peak identification.[4] |

A Standard Operating Procedure (SOP) for HPLC analysis should be strictly followed to ensure consistency and reliability.[5][6][7] This includes proper mobile phase preparation and system suitability tests.[5][6]

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone technique that provides the molecular weight of the analyte and, through fragmentation analysis, invaluable structural information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of phenylpiperazine derivatives in various matrices.[8][9]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 µg/mL.

-

Chromatography: Utilize the HPLC conditions outlined in Table 1.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). The multiple nitrogen atoms in the molecule are readily protonated.

-

Scan Mode: Full scan from m/z 100-500 to identify the protonated molecule [M+H]⁺. For 3-(4-phenylpiperazin-1-yl)propan-1-amine (C₁₃H₂₁N₃, Molecular Weight: 219.33), the expected [M+H]⁺ ion is at m/z 220.18.

-

Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ precursor ion (m/z 220.18) to induce fragmentation.

-

Interpretation of Fragmentation Patterns:

The fragmentation of phenylpiperazines is well-characterized.[10] The primary cleavage points are the C-N bonds of the piperazine ring and the bond connecting the phenyl ring to the piperazine nitrogen.

Caption: Workflow for structure elucidation.

Expected Fragments:

-

Loss of the aminopropyl side chain: Cleavage between the piperazine nitrogen and the propyl chain would result in a fragment corresponding to the 1-phenylpiperazine cation at m/z 163.13.

-

Piperazine ring fragmentation: Characteristic fragments from the cleavage of the piperazine ring itself are expected, such as ions at m/z 70 and m/z 56.[10]

-

Cleavage of the propyl chain: Fragmentation along the propyl chain can also occur.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique, particularly in forensic contexts.[3] Due to the polarity of the primary amine, derivatization is often necessary to improve volatility and chromatographic peak shape.[11][12]

Experimental Protocol: GC-MS Analysis with Derivatization

-

Derivatization:

-

To a dry sample residue (approx. 100 µg), add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[12]

-

Heat the mixture at 70°C for 30 minutes.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

-

Injection: Splitless mode at 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[11]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

The mass spectrum of the derivatized compound will show a molecular ion corresponding to the di-TFA derivative, and the fragmentation pattern will be influenced by the presence of the trifluoroacetyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the chemical environment of each atom in the molecule. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) experiments are essential for a complete structural assignment.[13]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire a proton NMR spectrum. The expected signals for 3-(4-phenylpiperazin-1-yl)propan-1-amine are described in Table 2.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The expected signals are detailed in Table 3.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the propyl chain and the piperazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule (e.g., connecting the phenyl ring to the piperazine ring).

-

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Phenyl-H) | 6.8 - 7.3 | Multiplet | 5H |

| Piperazine (adjacent to Phenyl) -CH₂- | 3.1 - 3.3 | Triplet | 4H |

| Piperazine (adjacent to Propyl) -CH₂- | 2.5 - 2.7 | Triplet | 4H |

| Propyl -N-CH₂- | 2.4 - 2.6 | Triplet | 2H |

| Propyl -CH₂-CH₂-CH₂- | 1.7 - 1.9 | Quintet | 2H |

| Propyl -CH₂-NH₂ | 2.7 - 2.9 | Triplet | 2H |

| Primary Amine -NH₂ | 1.0 - 2.0 (variable) | Broad Singlet | 2H |

Note: N-substituted piperazines can exhibit complex spectra due to slow ring interconversion on the NMR timescale, potentially leading to broadened or duplicated signals. Variable temperature NMR may be required to simplify the spectrum.[14][15]

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (ipso-C) | ~151 |

| Aromatic (ortho-C) | ~116 |

| Aromatic (meta-C) | ~129 |

| Aromatic (para-C) | ~120 |

| Piperazine (adjacent to Phenyl) -CH₂- | ~49 |

| Piperazine (adjacent to Propyl) -CH₂- | ~53 |

| Propyl -N-CH₂- | ~57 |

| Propyl -CH₂-CH₂-CH₂- | ~25 |

| Propyl -CH₂-NH₂ | ~40 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The Attenuated Total Reflectance (ATR) method is the simplest and most common. Place a small amount of the sample directly on the ATR crystal and apply pressure to ensure good contact.[16] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a translucent disk.[17]

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum should be collected first.

Interpretation of the IR Spectrum:

The IR spectrum of 3-(4-phenylpiperazin-1-yl)propan-1-amine should exhibit characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3250 | N-H stretch (two bands for a primary amine) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Phenyl Ring |

| 2950 - 2850 | C-H stretch (aliphatic) | Piperazine & Propyl |

| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1600, 1495 | C=C stretch (aromatic ring) | Phenyl Ring |

| 1335 - 1250 | C-N stretch (aromatic amine) | Phenyl-N Bond |

| 1250 - 1020 | C-N stretch (aliphatic amine) | Aliphatic C-N Bonds |

| 910 - 665 | N-H wag (broad) | Primary Amine (-NH₂) |

| 750, 690 | C-H out-of-plane bend (monosubstituted benzene) | Phenyl Ring |

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a strong indicator of the primary amine group.[18][19]

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of 3-(4-phenylpiperazin-1-yl)propan-1-amine requires a synergistic application of multiple analytical techniques. Chromatographic methods establish purity, while mass spectrometry confirms the molecular weight and provides key fragmentation data. Infrared spectroscopy offers a rapid screen for the expected functional groups. Ultimately, a full suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom map of the molecular structure. By integrating the data from these orthogonal techniques, as illustrated in the workflow diagram, researchers can achieve an unambiguous and robust structural confirmation, ensuring the scientific integrity of their work.

References

-

Ragaini, E., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(3), 461-475. Available at: [Link]

-

Pharmaguideline. (n.d.). SOP for HPLC Analysis and Documentation. Available at: [Link]

-

Karak, A., et al. (2022). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods, 14(3), 246-261. Available at: [Link]

-

Pharmaceutical Information. (2024). SOP for HPLC Analysis & Documentation. Available at: [Link]

-

Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Molecules, 26(22), 6985. Available at: [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 481-488. Available at: [Link]

-

Hays, P. A., et al. (2019). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS). Journal of Analytical Toxicology, 43(8), 603-611. Available at: [Link]

-

Ragaini, E., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Mastelf. (2022). Standard Operating Procedure (SOP) for HPLC Analysis. Available at: [Link]

-

White, K. A., & Whitehead, T. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(7), 1467-1476. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Silva, J. P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 6(2). Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

-

Scribd. (n.d.). HPLC SOP for Paracetamol Analysis. Available at: [Link]

-

Pharma Beginners. (2020). Waters HPLC System-Operation SOP with Empower. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

De-la-Torre, R., et al. (2001). Non-linear pharmacokinetics of m-chlorophenylpiperazine in healthy volunteers. Journal of Pharmacy and Pharmacology, 53(5), 655-661. Available at: [Link]

-

Power, J. D., et al. (2013). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 5(11), 2686-2693. Available at: [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-18. Available at: [Link]

-

Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley. Available at: [Link]

-

DeRuiter, J., & Clark, C. R. (2011). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Available at: [Link]

-

Madej, K., & Tauter, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3323. Available at: [Link]

-

Silva, J. P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Forensic Science & Criminology, 6(2). Available at: [Link]

-

Wang, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. Available at: [Link]

-

ResearchGate. (2012). Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]

-

ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. Available at: [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

ResearchGate. (2012). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Available at: [Link]

-

University of Florida. (n.d.). Fourier Transform Infrared Spectroscopy. Available at: [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]

-

Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available at: [Link]

-

Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 226-236. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]

- 4. mdpi.com [mdpi.com]

- 5. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]

- 6. SOP for HPLC Analysis & Documentation [m-pharmainfo.com]

- 7. mastelf.com [mastelf.com]

- 8. research.unipd.it [research.unipd.it]

- 9. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scholars.direct [scholars.direct]

- 13. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Synthesis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore various synthetic strategies, with a detailed focus on a preferred, high-yield protocol. The guide emphasizes the underlying chemical principles, provides detailed experimental procedures, and includes visual aids to facilitate understanding and reproducibility. All protocols and claims are supported by authoritative references from peer-reviewed literature.

Introduction and Significance

The 3-(4-phenylpiperazin-1-yl)propan-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its presence is notable in antipsychotic drugs, antidepressants, and other central nervous system (CNS) agents. The unique combination of the phenylpiperazine moiety and the flexible aminopropyl chain allows for interaction with a variety of biological targets, making it a valuable building block in drug discovery. The efficient and scalable synthesis of this intermediate is therefore of critical importance.

Comparative Analysis of Synthetic Routes

Several synthetic pathways to 3-(4-phenylpiperazin-1-yl)propan-1-amine have been reported. The choice of a particular route often depends on factors such as the availability of starting materials, desired purity, scalability, and overall cost-effectiveness. Here, we compare the most common strategies.

Reductive Amination

This approach involves the reaction of 1-phenylpiperazine with a 3-aminopropanal equivalent, followed by reduction. While conceptually straightforward, the instability of 3-aminopropanal makes this route less practical for large-scale synthesis.

Nucleophilic Substitution

The direct reaction of 1-phenylpiperazine with a 3-halopropanamine derivative is another possibility. However, this method can be hampered by side reactions, such as over-alkylation, and may require the use of protecting groups, adding extra steps to the synthesis.

Michael Addition to Acrylonitrile followed by Reduction

This is often the most efficient and widely used method. It involves the conjugate addition of 1-phenylpiperazine to acrylonitrile, followed by the reduction of the resulting nitrile to the desired primary amine. This two-step process is generally high-yielding and utilizes readily available and inexpensive starting materials.

Caption: Synthetic workflow via Michael addition and subsequent reduction.

Recommended Synthetic Protocol: Michael Addition and Reduction

This section provides a detailed, step-by-step protocol for the synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine via the Michael addition of 1-phenylpiperazine to acrylonitrile, followed by nitrile reduction.

Step 1: Synthesis of 3-(4-Phenylpiperazin-1-yl)propanenitrile

Experimental Protocol:

-

To a solution of 1-phenylpiperazine (1.0 eq) in a suitable solvent such as methanol or ethanol, add acrylonitrile (1.1 eq) dropwise at room temperature.

-

The reaction mixture is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 3-(4-phenylpiperazin-1-yl)propanenitrile.

-

The crude product can be purified by column chromatography or recrystallization, although it is often of sufficient purity to be used directly in the next step.

Step 2: Reduction of 3-(4-Phenylpiperazin-1-yl)propanenitrile

Experimental Protocol:

-

The crude 3-(4-phenylpiperazin-1-yl)propanenitrile (1.0 eq) is dissolved in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A reducing agent, such as lithium aluminum hydride (LiAlH4, 1.5-2.0 eq), is added portion-wise to the cooled solution. Caution: LiAlH4 reacts violently with water.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-(4-phenylpiperazin-1-yl)propan-1-amine.

-

The final product can be purified by vacuum distillation or column chromatography to achieve high purity.

Data Summary

| Parameter | Step 1: Michael Addition | Step 2: Nitrile Reduction |

| Key Reagents | 1-Phenylpiperazine, Acrylonitrile | 3-(4-Phenylpiperazin-1-yl)propanenitrile, LiAlH4 |

| Solvent | Methanol or Ethanol | THF or Diethyl Ether |

| Reaction Time | 12-24 hours | 4-6 hours |

| Temperature | Room Temperature | 0 °C to Reflux |

| Typical Yield | >90% | 80-90% |

Safety Considerations

-

Acrylonitrile: is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Lithium Aluminum Hydride (LiAlH4): is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. It must be handled under an inert atmosphere, and appropriate quenching procedures must be followed.

-

1-Phenylpiperazine: can be irritating to the skin and eyes. Standard laboratory safety precautions should be observed.

Conclusion

The synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine is a well-established process, with the Michael addition of 1-phenylpiperazine to acrylonitrile followed by nitrile reduction being the most robust and scalable method. This guide provides a comprehensive and practical protocol for this synthesis, grounded in established chemical principles and supported by scientific literature. Adherence to the detailed experimental procedures and safety precautions outlined herein will enable the successful and safe synthesis of this important medicinal chemistry building block.

References

-

"Synthesis and preliminary pharmacological evaluation of some new 1-aryl-4-(3-(1H-imidazol-1-yl)propyl)piperazines" - European Journal of Medicinal Chemistry, [Link]

- "Process for preparing 3-(4-phenyl-1-piperazinyl)

-

"A practical synthesis of 1-(3-aminopropyl)-4-phenylpiperazine" - Organic Preparations and Procedures International, [Link]

An In-depth Technical Guide to the Putative Mechanisms of Action of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 3-(4-phenylpiperazin-1-yl)propan-1-amine. While direct experimental data on this specific molecule is limited in publicly accessible literature, its chemical structure, featuring a core 4-phenylpiperazine moiety, allows for robust extrapolation of its likely biological targets and signaling pathways. This document synthesizes findings from extensive research on structurally related phenylpiperazine derivatives to build a scientifically grounded hypothesis of its pharmacodynamic profile. The primary focus will be on its probable interactions with serotonergic, dopaminergic, and sigma receptor systems, which are common targets for this chemical class. This guide will delve into the nuanced structure-activity relationships that govern the affinity and functional activity of phenylpiperazine ligands, offering a valuable resource for researchers investigating this and related compounds.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous clinically significant drugs and research compounds with profound effects on the central nervous system (CNS). The inherent versatility of this scaffold allows for a wide range of structural modifications, leading to compounds with diverse pharmacological profiles, including antidepressant, anxiolytic, antipsychotic, and nootropic activities. The core structure, consisting of a phenyl group linked to a piperazine ring, often serves as a high-affinity pharmacophore for various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The specific nature of the substituent on the second nitrogen of the piperazine ring, in this case, a propan-1-amine group, is a critical determinant of the compound's overall biological activity and selectivity.

This guide will systematically explore the probable mechanisms of action of 3-(4-phenylpiperazin-1-yl)propan-1-amine by examining the well-established pharmacology of its structural analogs.

Primary Putative Target: The Serotonergic System

The serotonergic system is a primary target for a vast number of phenylpiperazine derivatives. These compounds can modulate serotonergic neurotransmission through interactions with various serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).

Interaction with 5-HT1A Receptors

A significant body of research indicates that many phenylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor.[1][2][3][4] Depending on the specific chemical substitutions, these compounds can act as agonists, partial agonists, or antagonists at this receptor.

-

Agonism/Partial Agonism: Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release. Postsynaptic 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects. Derivatives of 3-(4-phenylpiperazin-1-yl)propan-1-amine are plausible agonists or partial agonists at 5-HT1A receptors.[1][3][4][5]

-

Antagonism: Antagonism at 5-HT1A receptors can block the negative feedback mechanism on serotonin release, potentially leading to an overall increase in synaptic serotonin levels. This mechanism is often sought in combination with SERT inhibition for a more rapid onset of antidepressant action.[2][3]

The protonatable nitrogen atom within the piperazine ring is crucial for forming an ionic bond with a conserved aspartate residue in the 5-HT1A receptor binding pocket.[5] Aromatic interactions between the phenyl ring of the ligand and aromatic residues within the receptor further stabilize this binding.[5]

Modulation of the Serotonin Transporter (SERT)

Several 3-(4-arylpiperazin-1-yl)propane derivatives have been shown to possess high affinity for the serotonin transporter, acting as potent reuptake inhibitors.[1][2][3][4] Inhibition of SERT leads to an increase in the synaptic concentration of serotonin, a cornerstone of modern antidepressant therapy. The dual action of 5-HT1A receptor modulation and SERT inhibition is a particularly sought-after profile for novel antidepressant candidates, as it may offer a faster onset of action and improved efficacy.[3]

Activity at Other 5-HT Receptor Subtypes

While the 5-HT1A receptor is a primary target, phenylpiperazine derivatives can also interact with other 5-HT receptor subtypes, such as 5-HT2A and 5-HT2C.[5] The nature of these interactions (agonism vs. antagonism) is highly dependent on the specific chemical structure. For instance, antagonism at 5-HT2A and 5-HT2C receptors is a feature of several atypical antipsychotic drugs and can contribute to antidepressant and anxiolytic effects.

Experimental Protocol: In Vitro Receptor Binding Assay

A foundational step in characterizing the mechanism of action is to determine the binding affinity of 3-(4-phenylpiperazin-1-yl)propan-1-amine for its putative targets.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for human 5-HT1A, 5-HT2A, 5-HT2C receptors, and SERT.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant receptor of interest (e.g., from HEK293 or CHO cells) are prepared.

-

Radioligand Binding: A specific radioligand for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, and [3H]citalopram for SERT) is incubated with the cell membranes.

-

Competition Assay: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound, 3-(4-phenylpiperazin-1-yl)propan-1-amine.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Potential Interaction with the Dopaminergic System

The dopaminergic system, particularly the D2 receptor, is another key target for phenylpiperazine derivatives.[6]

D2 Receptor Binding

Many phenylpiperazine-containing compounds exhibit affinity for D2 receptors, often acting as antagonists or partial agonists.[6] This activity is central to the mechanism of many antipsychotic drugs. It is plausible that 3-(4-phenylpiperazin-1-yl)propan-1-amine possesses some affinity for D2 receptors, which could contribute to a broader psychopharmacological profile. The nature of this interaction (antagonism vs. partial agonism) would be a critical determinant of its potential therapeutic application. A "dopaminergic stabilizer" profile, characterized by state-dependent D2 antagonism, has been described for some 4-phenylpiperidine derivatives, which are structurally related to phenylpiperazines.[6]

Diagram: Putative Signaling Pathways

Sources

- 1. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT(1A) serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 3-(4-Phenylpiperazin-1-yl)propan-1-amine Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives. These compounds represent a significant class of molecules in medicinal chemistry, demonstrating a wide range of pharmacological effects, particularly on the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the investigation of this versatile chemical scaffold.

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be differentially substituted, allow for fine-tuning of pharmacological activity, solubility, and pharmacokinetic profiles.[2] The 3-(4-phenylpiperazin-1-yl)propan-1-amine core, in particular, has emerged as a promising template for the design of novel therapeutic agents targeting a variety of G-protein coupled receptors (GPCRs), especially those involved in neurotransmission.[3] This guide will delve into the key biological activities of these derivatives, with a focus on their potential as antipsychotic, antidepressant, and anti-inflammatory agents.

Synthetic Strategies: Building the 3-(4-Phenylpiperazin-1-yl)propan-1-amine Core and its Analogs

The synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives is typically achieved through multi-step sequences that allow for the introduction of diverse substituents on the phenyl ring, the piperazine nitrogen, and the terminal amine. A common and versatile approach involves the reductive amination of a suitable phenylpiperazine with a protected 3-aminopropanal derivative, followed by deprotection. Alternatively, nucleophilic substitution reactions between a phenylpiperazine and a 3-halopropylamine derivative are frequently employed.

Solid-phase synthesis has also been successfully applied to generate libraries of these compounds for high-throughput screening.[4] This methodology allows for the rapid creation of a diverse set of analogs by systematically varying the building blocks at different positions of the scaffold.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic scheme for the preparation of 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives.

Caption: Generalized synthetic workflow for 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 3-(4-phenylpiperazin-1-yl)propan-1-amine exhibit a rich pharmacology, primarily through their interactions with dopaminergic and serotonergic receptor systems. This multi-target engagement is a key factor in their potential therapeutic applications.

Antipsychotic Activity: A Multi-Target Receptor Profile

Schizophrenia is a complex psychiatric disorder, and multi-target antipsychotics are sought after for their potential to address a broader range of symptoms with fewer side effects.[5] Phenylpiperazine derivatives have been extensively investigated as potential antipsychotic agents.[5][6][7] Their mechanism of action often involves a combination of antagonism at dopamine D2 receptors and modulation of various serotonin receptors, particularly 5-HT1A and 5-HT2A.[5][8]

Compounds that exhibit a balanced affinity for these receptors are considered to have an "atypical" antipsychotic profile, which is associated with a lower incidence of extrapyramidal side effects.[7] The 3-(4-phenylpiperazin-1-yl)propan-1-amine scaffold has been instrumental in the design of such multi-target ligands.[9]

The following diagram illustrates the key receptor interactions of these derivatives that contribute to their potential antipsychotic effects.

Caption: Key receptor interactions for the antipsychotic activity of the derivatives.

Antidepressant Activity: Dual-Action on Serotonin Systems

Several 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives have been investigated as potential antidepressants with a novel dual-action mechanism.[10][11] These compounds exhibit high affinity for both the serotonin 5-HT1A receptor and the serotonin transporter (SERT).[10][11][12] By simultaneously acting as 5-HT1A receptor agonists/partial agonists and inhibiting serotonin reuptake, these derivatives may offer a more rapid onset of action and improved efficacy compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory potential of this class of compounds. Certain novel 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives have demonstrated potent anti-inflammatory effects in in vivo models, such as the carrageenan-induced rat paw edema model.[13] This suggests that the 3-(4-phenylpiperazin-1-yl)propan-1-amine scaffold could be a valuable starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationships (SAR)

The biological activity of 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the length of the alkyl chain.[2][14]

-

Substituents on the Phenyl Ring: The electronic properties and steric bulk of substituents on the phenyl ring significantly influence receptor affinity and selectivity. For instance, electron-withdrawing groups like trifluoromethyl or halogens can enhance affinity for certain dopamine and serotonin receptor subtypes.[15]

-

The Propyl Linker: The three-carbon chain between the piperazine ring and the terminal amine appears to be optimal for potent interactions with key CNS receptors. Variations in this linker length can dramatically affect biological activity.[14]

-

Terminal Amine Modifications: Acylation or substitution of the terminal amine group can modulate the compound's properties, including its ability to cross the blood-brain barrier and its metabolic stability.

Experimental Protocols for Biological Evaluation

The characterization of the biological activity of 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives involves a combination of in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

-

Preparation of Cell Membranes: Obtain cell membranes from cell lines stably expressing the human recombinant dopamine D2, serotonin 5-HT1A, or 5-HT2A receptors.

-

Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, or [³H]-ketanserin for 5-HT2A) and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Animal models are crucial for assessing the in vivo efficacy and potential side effects of these compounds.

The CAR test is a classic preclinical model for predicting the antipsychotic efficacy of a compound.[6]

-

Training: Train rats to avoid a mild foot shock by moving to another compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or a tone).

-

Drug Administration: Administer the test compound to the trained rats at various doses.

-

Testing: After a specified pretreatment time, place the rats back in the shuttle box and present the conditioned stimulus.

-

Data Collection: Record whether the animal successfully avoids the foot shock. A dose-dependent blockade of the conditioned avoidance response is indicative of potential antipsychotic activity.

Quantitative Data Summary

The following table summarizes the receptor binding affinities (Ki values) for representative 3-(4-phenylpiperazin-1-yl)propan-1-amine derivatives from the literature.

| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT Transporter Ki (nM) | Reference |

| LASSBio-579 | - | - | - | - | [5] |

| LASSBio-664 | - | - | - | - | [5] |

| Compound 8a | - | - | - | - | [7] |

| Compound 9a | - | - | - | - | [7] |

| Compound 12a | 300 | 41.5 | 315 | - | [8] |

| Compound 9b | - | 23.9 | 39.4 | - | [8] |

| Compound 4d | - | 86 | - | 76 | [10][12] |

| Compound 8 | - | 2.3 | - | 12 | [11] |

Note: "-" indicates data not reported in the cited source.

Conclusion and Future Directions

The 3-(4-phenylpiperazin-1-yl)propan-1-amine scaffold continues to be a highly valuable template in the design of novel CNS-active agents. The multi-target engagement of its derivatives, particularly at dopamine and serotonin receptors, offers significant therapeutic potential for complex disorders like schizophrenia and depression. Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics, as well as further exploring their potential in other therapeutic areas such as inflammation and neurodegenerative diseases. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new and improved drugs based on this privileged structure.

References

-

Fraga, C. A. M., et al. (2010). Searching for Multi-Target Antipsychotics: Discovery of Orally Active Heterocyclic N-phenylpiperazine Ligands of D2-like and 5-HT1A Receptors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1632-1636. [Link]

-

Martin, G. E., et al. (1991). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 34(8), 2512-2518. [Link]

-

Tomić, M., et al. (2007). Two new phenylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters, 17(21), 5749-5753. [Link]

-

Various Authors. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

Di Pietro, O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3192. [Link]

-

Saeed, A., et al. (2018). The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]

-

Latek, D., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(6), 4545-4564. [Link]

-

Yusuf, M., et al. (2012). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(17), 5537-5540. [Link]

-

Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie, 57(8), 515-518. [Link]

-

Pérez, S., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry, 36(1), 55-61. [Link]

-

Stawska, O., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197669. [Link]

-

Various Authors. (n.d.). Further Structure–Activity Relationships Study of Hybrid 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol Analogues: Identification of a High-Affinity D3-Preferring Agonist with Potent in Vivo Activity with Long Duration of Action. ResearchGate. [Link]

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

-

Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6268. [Link]

-

Orus, L., et al. (n.d.). New 3-[4-(3-Substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol Derivatives (IV) with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter as a New Class of Antidepressants. ResearchGate. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two new phenylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-(4-Phenylpiperazin-1-yl)propan-1-amine (CAS: 20529-19-5)

Abstract

This document provides a comprehensive technical overview of 3-(4-phenylpiperazin-1-yl)propan-1-amine (CAS Number: 20529-19-5), a key chemical intermediate in contemporary pharmaceutical research. The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its broad utility in targeting central nervous system (CNS) receptors. This guide delineates the physicochemical properties, synthesis methodologies, analytical characterization, and safety protocols associated with this compound. Furthermore, it explores the pharmacological context of the broader class of phenylpiperazine derivatives, particularly their significant role in the development of novel therapeutics targeting serotonergic and dopaminergic pathways. This whitepaper is intended to serve as a foundational resource for researchers engaged in the synthesis, handling, and application of this versatile building block in drug discovery and development programs.

Chemical Identity and Physicochemical Properties

3-(4-Phenylpiperazin-1-yl)propan-1-amine is a disubstituted piperazine derivative featuring a phenyl group at the N4 position and a 3-aminopropyl chain at the N1 position. This unique structural arrangement imparts specific chemical characteristics that make it a valuable precursor in organic synthesis.

| Property | Value | Source |

| CAS Number | 20529-19-5 | [1] |

| Molecular Formula | C₁₃H₂₁N₃ | [1][2] |

| Molecular Weight | 219.33 g/mol | [1][2] |

| IUPAC Name | 3-(4-phenylpiperazin-1-yl)propan-1-amine | [1] |

| Synonyms | 1-(3-Aminopropyl)-4-phenylpiperazine, 3-(4-phenyl-1-piperazinyl)propylamine | |

| Boiling Point | 355.3°C at 760 mmHg | [3] |

| Flash Point | 166.2°C | [3] |

| Predicted XlogP | 1.3 | [4] |

| InChI Key | KNLCRNWJXCLJHQ-UHFFFAOYSA-N | |

| SMILES | C1CN(CCN1CCCN)C2=CC=CC=C2 | [4] |

digraph "Molecule" {

graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Atom nodes

N1 [label="N", pos="0,0!", fontsize=14, fontcolor="#EA4335"];

C1 [label="C", pos="-1.2,-0.5!", fontsize=14];

C2 [label="C", pos="-2.4,-0.2!", fontsize=14];

C3 [label="C", pos="-3.6,-0.5!", fontsize=14];

N2 [label="N", pos="-4.8,-0.2!", fontsize=14, fontcolor="#EA4335"];

H1 [label="H₂", pos="-5.2,0.5!", fontsize=12];

N3 [label="N", pos="1.2,-0.5!", fontsize=14, fontcolor="#EA4335"];

C4 [label="C", pos="0.6,-1.5!", fontsize=14];

C5 [label="C", pos="-0.6,-1.5!", fontsize=14];

C6 [label="C", pos="1.8,0.2!", fontsize=14];

C7 [label="C", pos="0.6,0.2!", fontsize=14];

C8 [label="C", pos="2.4,-1.0!", fontsize=14];

C9 [label="C", pos="3.6,-0.5!", fontsize=14];

C10 [label="C", pos="4.2,0.5!", fontsize=14];

C11 [label="C", pos="3.6,1.5!", fontsize=14];

C12 [label="C", pos="2.4,2.0!", fontsize=14];

C13 [label="C", pos="1.8,1.2!", fontsize=14];

// Bonds

N1 -- C1;

C1 -- C2;

C2 -- C3;

C3 -- N2;

N2 -- H1 [style=invis];

N1 -- C5;

N1 -- C7;

N3 -- C4;

N3 -- C6;

N3 -- C8;

C4 -- C5;

C6 -- C7;

C8 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- C13;

C13 -- C8;

}

Figure 2: Retrosynthetic approach for the target molecule.

Illustrative Synthesis Protocol: N-Alkylation

This protocol describes a representative method for the synthesis of the title compound via direct alkylation of 1-phenylpiperazine with a protected 3-halopropylamine, followed by deprotection. This is a robust and widely used method for preparing such derivatives.

Step 1: N-Alkylation of 1-Phenylpiperazine

-

To a stirred solution of 1-phenylpiperazine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) and a catalytic amount of sodium iodide (NaI, 0.1 eq.).

-

Add a solution of a protected 3-halopropylamine, for example, N-(3-bromopropyl)phthalimide (1.0-1.2 eq.), dropwise to the mixture at room temperature. The use of a phthalimide protecting group is crucial as it prevents self-alkylation of the primary amine and side-product formation.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude N-protected intermediate. This intermediate can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Deprotection to Yield the Final Product

-

Dissolve the crude N-[3-(4-phenylpiperazin-1-yl)propyl]phthalimide from the previous step in ethanol.

-

Add hydrazine monohydrate (2.0-4.0 eq.) to the solution.

-

Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Purification

The final product can be purified by vacuum distillation to obtain a colorless to pale yellow oil of high purity. The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 6.8-7.3 ppm. The protons on the piperazine ring would appear as multiplets in the δ 2.5-3.2 ppm region. The methylene protons of the propyl chain would also be visible, with the protons adjacent to the nitrogen atoms being the most deshielded.

-

¹³C NMR: The carbon NMR spectrum would display signals for the six unique carbons of the phenyl ring (four signals due to symmetry) between δ 115-152 ppm. The carbons of the piperazine and propyl chain would resonate in the aliphatic region (δ 25-60 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 220.18. Other potential adducts include the sodium adduct [M+Na]⁺ at m/z 242.16.[4]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations from the primary amine group, appearing as a medium to weak doublet in the 3300-3400 cm⁻¹ region. C-H stretching vibrations from the aromatic and aliphatic portions would be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Pharmacological Context and Potential Applications

While 3-(4-phenylpiperazin-1-yl)propan-1-amine is primarily utilized as a synthetic intermediate, its core structure is of significant interest in medicinal chemistry due to the established pharmacological activities of phenylpiperazine derivatives.

The Phenylpiperazine Scaffold in Neuroscience

The 1-phenylpiperazine moiety is a well-established pharmacophore that interacts with a variety of CNS targets. It is a core component of numerous drugs and clinical candidates, particularly those targeting monoamine neurotransmitter systems.[5] Phenylpiperazines are known to bind to serotonin (5-HT) and dopamine (D) receptors, as well as monoamine transporters (SERT, DAT, NET).[6]

Figure 3: Pharmacological relevance of the phenylpiperazine scaffold.

Role as a Precursor in Drug Discovery